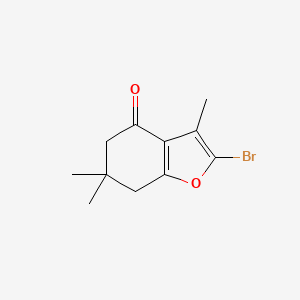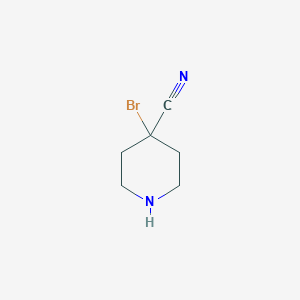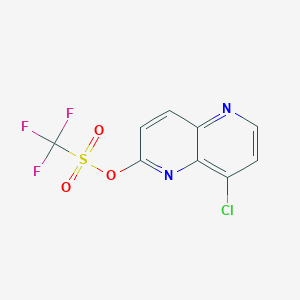
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate is an organic compound that features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-(aminooxy)-3-methylbutanoate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester .
Another method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides. This metal-free condition allows for the smooth progression of Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters often utilizes flow microreactor systems. These systems provide a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and a manganese catalyst in nonafluoro-tert-butyl alcohol (NFTBA) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Primary alcohols are the major products formed from the oxidation of the tert-butyl group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-(aminooxy)-3-methylbutanoate involves its reactivity as a tert-butyl ester. The tert-butyl group can form carbocations and isobutene after elimination under certain conditions, which can then participate in further chemical reactions . The aminooxy group can act as a nucleophile, participating in substitution reactions.
Comparison with Similar Compounds
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate can be compared with other tert-butyl esters and aminooxy compounds:
tert-Butyl esters: Similar compounds include tert-butyl acetate and tert-butyl benzoate, which also feature the tert-butyl ester group and exhibit similar reactivity.
Aminooxy compounds: Compounds such as aminooxyacetic acid and aminooxyethanol share the aminooxy functional group and can undergo similar substitution reactions.
The uniqueness of this compound lies in the combination of the tert-butyl ester and aminooxy groups, which provide distinct reactivity and steric properties.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl (2S)-2-aminooxy-3-methylbutanoate |
InChI |
InChI=1S/C9H19NO3/c1-6(2)7(13-10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m0/s1 |
InChI Key |
SUNJKJWWNNMWSL-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)ON |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
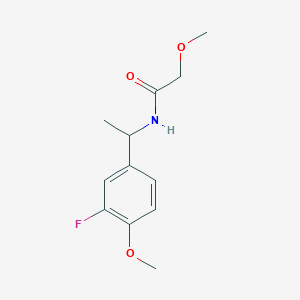
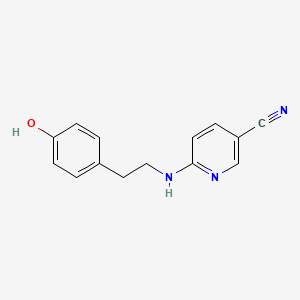
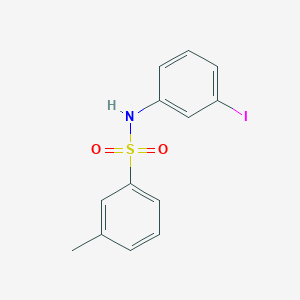

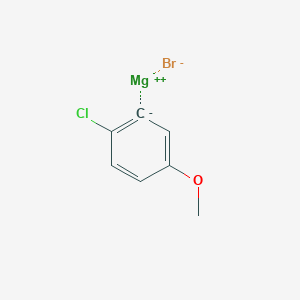

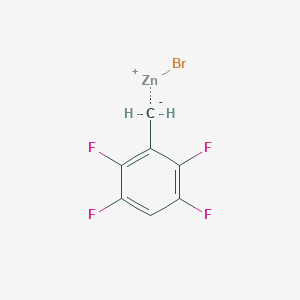
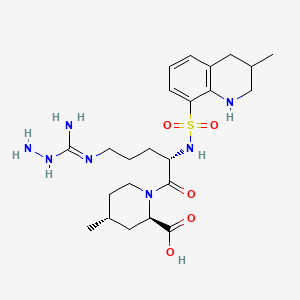
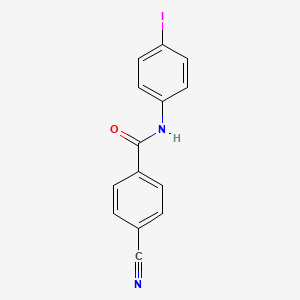
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
